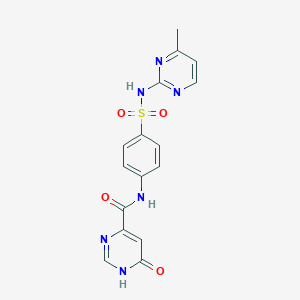
6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H14N6O4S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide, a complex organic compound, exhibits significant biological activity attributed to its unique structural features. This compound is classified as a sulfamoyl-containing derivative, which is often associated with notable pharmacological properties, particularly in antibacterial and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N6O4S, with a molecular weight of approximately 386.39 g/mol. The compound incorporates a pyrimidine core, a sulfamoyl group, and various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N6O4S |
| Molecular Weight | 386.39 g/mol |
| CAS Number | 2034233-71-9 |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes, including cyclooxygenases (COX), which play crucial roles in inflammatory processes. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound can significantly suppress COX-2 enzyme activity, which is pivotal in the biosynthesis of prostaglandins involved in inflammation.
Table 1: IC50 Values for COX Inhibition
| Compound | IC50 (μmol/L) |
|---|---|
| This compound | TBD |
| Celecoxib (Positive Control) | 0.04 ± 0.01 |
Antibacterial Activity
As a member of the sulfonamide class, this compound exhibits antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial DNA replication.
Case Studies and Research Findings
- Study on Pyrimidine Derivatives : A study published in the Royal Society of Chemistry evaluated various pyrimidine derivatives for their anti-inflammatory properties and found that compounds similar to this compound showed promising results against COX enzymes .
- Mechanistic Insights : Research has indicated that modifications in the pyrimidine structure can enhance the inhibitory effects on COX enzymes, suggesting that the presence of electron-donating groups may improve biological activity .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing inflammation and pain, demonstrating comparable results to established anti-inflammatory drugs like indomethacin .
Propriétés
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S/c1-10-6-7-17-16(20-10)22-27(25,26)12-4-2-11(3-5-12)21-15(24)13-8-14(23)19-9-18-13/h2-9H,1H3,(H,21,24)(H,17,20,22)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJXYOJTICBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














